molecular formula C22H21ClN6O2 B2698918 N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251553-25-9

N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2698918
CAS No.: 1251553-25-9
M. Wt: 436.9
InChI Key: RRXAPVHCPDOQCI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a triazolo[4,3-c]pyrimidine derivative characterized by a 4-chlorophenyl acetamide group, a 3,5-dimethylphenylamino substituent at position 5, and a methyl group at position 7 of the pyrimidine core.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-13-8-14(2)10-18(9-13)26-21-24-15(3)11-19-27-28(22(31)29(19)21)12-20(30)25-17-6-4-16(23)5-7-17/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXAPVHCPDOQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves the construction of the triazolo[4,3-c]pyrimidine core followed by functionalization. The synthetic route often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines .

Scientific Research Applications

Table 1: Summary of Synthetic Methods

MethodKey ReagentsYieldReference
Method A4-Chlorophenyl acetamide + Triazole derivativeHigh
Method B4-Chlorophenyl acetamide + Pyrimidine derivativeModerate
Method CCombination of A and B with catalystsHigh

Biological Activities

Research has indicated that N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its efficacy has been compared to standard antibiotics, indicating potential as a new antimicrobial agent.

Anticancer Potential

Preliminary in vitro studies suggest that the compound may inhibit the growth of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. It appears to modulate inflammatory cytokines and reduce edema.

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Results indicated a minimum inhibitory concentration (MIC) comparable to existing treatments, suggesting its potential as an alternative therapy for resistant infections .

Case Study 2: Cancer Cell Line Analysis

In vitro assays on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers. These findings support further investigation into its use as an anticancer agent .

Mechanism of Action

The compound exerts its effects primarily through inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, where the compound binds and prevents ATP from interacting with the kinase, thus inhibiting its activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a triazolo[4,3-c]pyrimidine scaffold with analogues reported in and . Key structural variations include:

Compound ID Substituents (Position) Molecular Formula Molecular Mass (g/mol) Key Features
Target Compound 4-Cl-C6H4 (N-acetamide), 3,5-Me2-C6H3 (C5), Me (C7) C23H22ClN7O2 (inferred) ~436.89 (calculated) Chlorophenyl, dimethylphenylamino
2,5-Me2-C6H3 (N-acetamide), 4-F-C6H4 (C5), Me (C7) C22H21FN6O2 420.45 Fluorophenyl, dimethylphenylacetamide
(896665-76-2) Benzylthio (C2), 3-methylbutyl (C6) C19H22FN5OS (inferred) ~395.47 Benzylthio, alkyl substituents

Key Observations :

  • Chlorine vs. Fluorine : The 4-chlorophenyl group in the target compound increases molecular mass and lipophilicity compared to the 4-fluorophenyl analogue in . Chlorine’s stronger electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets.
  • Substituent Positioning: The 3,5-dimethylphenylamino group (target) vs.
  • Core Modifications : Compounds in replace the acetamide with benzylthio groups, reducing hydrogen-bonding capacity but increasing sulfur-mediated interactions .

Biological Activity

N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:

  • A triazolo-pyrimidine core
  • An acetamide moiety
  • Substituents such as a 4-chlorophenyl group and a 3,5-dimethylphenyl amino group

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Several studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The triazolo-pyrimidine derivatives often act by inhibiting specific kinases involved in cancer cell proliferation and survival pathways.
  • Efficacy : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines such as A431 and Jurkat cells. The IC50 values for these compounds typically range from 1 to 10 µM, indicating potent anticancer effects compared to standard treatments like doxorubicin .

Antimicrobial Activity

Research has also indicated that triazole derivatives possess antimicrobial properties:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Efficacy : In vitro studies report minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria ranging from 31.25 µg/mL to 125 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-withdrawing groups (like the chlorophenyl) enhances the compound's potency.
  • Core Structure : The triazolo-pyrimidine framework is essential for maintaining biological activity.
  • Amino Group Positioning : Variations in the positioning of amino groups on the phenyl ring can significantly affect the compound's interaction with target proteins.

Case Studies

  • Anticancer Screening : A study screened a library of compounds similar to this compound against multicellular spheroids derived from human cancer cell lines. Results indicated a notable reduction in spheroid growth with select compounds showing over 70% inhibition at concentrations below 10 µM .
  • Antimicrobial Testing : Another study assessed various derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results highlighted that modifications to the triazole ring significantly increased antibacterial efficacy compared to unmodified counterparts .

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